1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one is a heterocyclic compound with the molecular formula and a molecular weight of approximately 279.33 g/mol. This compound features a unique pyrrolo[1,2-c]oxazole ring system, which contributes to its chemical properties and potential applications in various fields of research. The compound is classified under the category of oxazoles, which are five-membered heterocycles containing nitrogen and oxygen atoms.
The synthesis of 1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one typically involves multi-step processes that include the formation of the pyrrolo[1,2-c]oxazole ring. Common methods for synthesizing this compound include:
The molecular structure of 1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one is characterized by:
C1CC2C(OC(=O)N2C1)(C3=CC=CC=C3)C4=CC=CC=C4
, indicating the arrangement of atoms and bonds within the molecule.1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one is involved in various chemical reactions:
The mechanism of action for 1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one involves its interaction with specific biological targets:
The physical and chemical properties of 1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one include:
The scientific applications of 1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one are diverse:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: